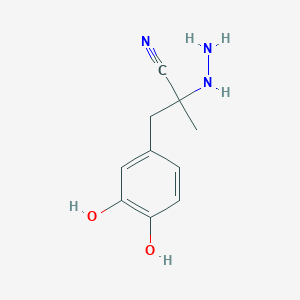
4-tert.-Butylcalix(4)-crown-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butylcalix(4)-crown-6 is a fascinating compound belonging to the family of calixarenes, which are macrocyclic molecules known for their unique basket-like structures. These compounds are widely studied for their ability to form host-guest complexes with various ions and molecules, making them valuable in fields such as chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcalix(4)-crown-6 typically involves the reaction of 4-tert-butylcalix4arene with appropriate crown ether derivatives. One common method includes the use of epibromohydrin and potassium carbonate in anhydrous acetonitrile, followed by refluxing the mixture at elevated temperatures . This reaction results in the formation of the crown ether moiety attached to the calixarene scaffold.
Industrial Production Methods
While specific industrial production methods for 4-tert-Butylcalix(4)-crown-6 are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction process.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butylcalix(4)-crown-6 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the calixarene or crown ether moiety are replaced by other groups.
Complexation Reactions: It forms complexes with metal ions and other molecules, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Epibromohydrin: Used in the synthesis of the crown ether moiety.
Potassium Carbonate: Acts as a base in the reaction.
Anhydrous Acetonitrile: Solvent used for the reaction.
Major Products Formed
The major products formed from these reactions are typically the desired 4-tert-Butylcalix(4)-crown-6 compound and its various derivatives, depending on the specific substitution or complexation reactions performed.
Wissenschaftliche Forschungsanwendungen
4-tert-Butylcalix(4)-crown-6 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate molecules.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the development of sensors and separation technologies.
Wirkmechanismus
The mechanism of action of 4-tert-Butylcalix(4)-crown-6 involves its ability to form host-guest complexes with various ions and molecules. The crown ether moiety provides a cavity that can selectively bind to specific ions, while the calixarene scaffold offers additional binding sites and structural stability . This unique combination allows the compound to interact with molecular targets and pathways in a highly specific manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylcalix 4arene : A parent compound with a similar calixarene structure but without the crown ether moiety .
- 4-tert-Butylcalix 8arene : A larger macrocyclic compound with eight phenol units, offering different binding properties .
Uniqueness
4-tert-Butylcalix(4)-crown-6 stands out due to its combined calixarene and crown ether structure, which provides unique binding capabilities and versatility in forming complexes with a wide range of ions and molecules. This makes it particularly valuable in applications requiring selective binding and molecular recognition.
Eigenschaften
Molekularformel |
C44H56O6 |
|---|---|
Molekulargewicht |
680.9 g/mol |
IUPAC-Name |
4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C32H32.C12H24O6/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-12H2 |
InChI-Schlüssel |
VJIIEMZOPMLNKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

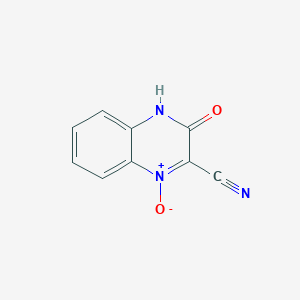
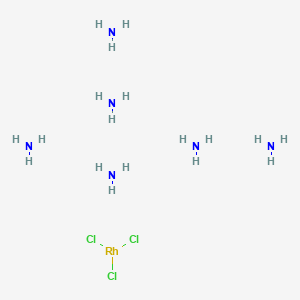
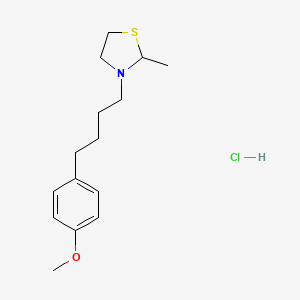
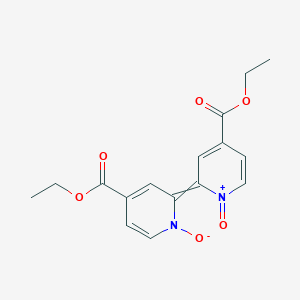

![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
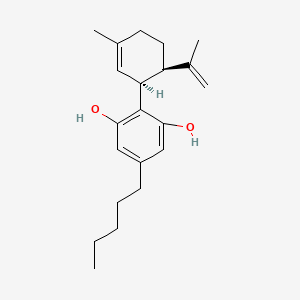
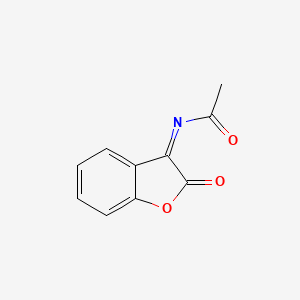
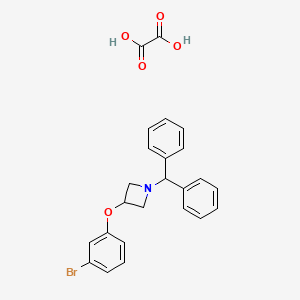
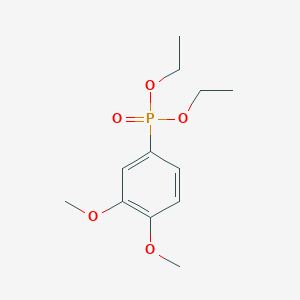
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
